(2S)-N,N-dimethylpiperidine-2-carboxamide
Overview
Description
(2S)-N,N-dimethylpiperidine-2-carboxamide is a chiral compound with a piperidine ring structure. It is an important intermediate in organic synthesis and has various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,N-dimethylpiperidine-2-carboxamide typically involves the reaction of piperidine with dimethylamine and a carboxylating agent. One common method is the reaction of piperidine with dimethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-N,N-dimethylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2S)-N,N-dimethylpiperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-N,N-dimethylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2R)-N,N-dimethylpiperidine-2-carboxamide: The enantiomer of (2S)-N,N-dimethylpiperidine-2-carboxamide with similar chemical properties but different biological activity.
N,N-dimethylpiperidine-2-carboxamide: The racemic mixture of both enantiomers.
N-methylpiperidine-2-carboxamide: A structurally similar compound with one less methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The (2S) configuration may result in different binding affinities and selectivities compared to its (2R) enantiomer or racemic mixture.
Properties
IUPAC Name |
(2S)-N,N-dimethylpiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUOVYMORENER-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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